tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride
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Overview
Description
tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride: is a synthetic organic compound with the molecular formula C₁₃H₂₇ClN₂O₂. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.
Aminomethylation: The aminomethyl group is added through a reductive amination process, where formaldehyde and a reducing agent such as sodium cyanoborohydride are used.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Reduced amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The azocane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
- tert-butyl 4-(aminomethyl)morpholine-1-carboxylate hydrochloride
- tert-butyl 4-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
Uniqueness
Compared to similar compounds, tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride has a larger ring size, which can influence its chemical reactivity and biological activity. The azocane ring provides a unique spatial arrangement that can enhance its interaction with specific molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
2613385-42-3 |
---|---|
Molecular Formula |
C13H27ClN2O2 |
Molecular Weight |
278.8 |
Purity |
95 |
Origin of Product |
United States |
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